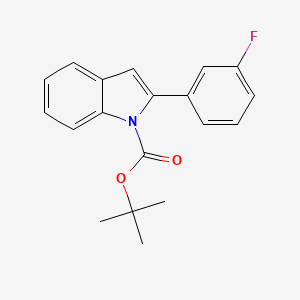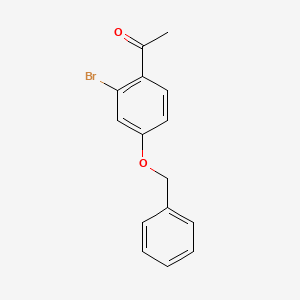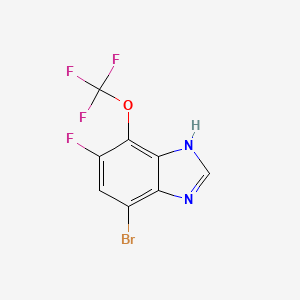
7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the benzimidazole ring.
Halogenation: Bromination and fluorination of the aromatic ring.
Substitution: Introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-benzimidazole: Known for its antiviral properties.
4-Trifluoromethoxy-1H-benzimidazole: Studied for its potential as an anti-inflammatory agent.
Uniqueness
7-Bromo-5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C8H3BrF4N2O |
|---|---|
Molecular Weight |
299.02 g/mol |
IUPAC Name |
4-bromo-6-fluoro-7-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrF4N2O/c9-3-1-4(10)7(16-8(11,12)13)6-5(3)14-2-15-6/h1-2H,(H,14,15) |
InChI Key |
MEOZOEVQJZOMSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=C1Br)N=CN2)OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12852080.png)
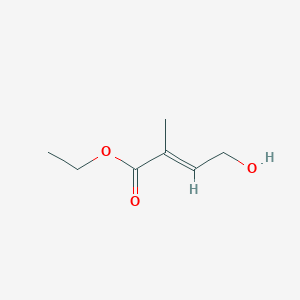

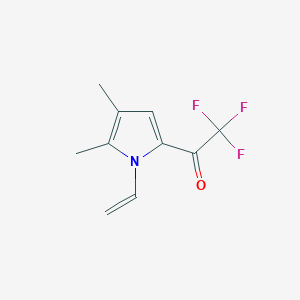
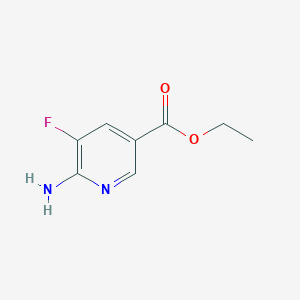
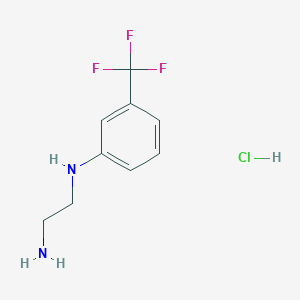

![N-Butyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12852116.png)
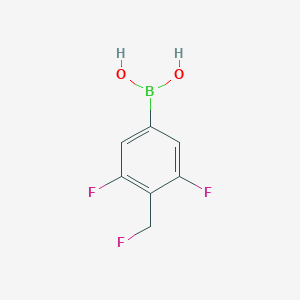
carbonyl]amino))amino)ethan-1-ol](/img/structure/B12852127.png)


